N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
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Description
The compound “N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an indole and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a pyrazole ring, a pyridine ring, an indole ring, and a carboxamide group . The pyrazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Scientific Research Applications
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For instance, it has been used in the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine . This synthesis was achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial activities against Leishmania aethiopica clinical isolate . One of the synthesized compounds displayed superior antipromastigote activity .
Antimalarial Activity
In addition to antileishmanial activity, these compounds also exhibit antimalarial activities . The same study evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . Two of the target compounds elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
The compound can also be used in molecular docking studies. In the aforementioned study, a molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . This justified the better antileishmanial activity of one of the compounds .
Synthesis of Imidazole Containing Compounds
The compound can also be used in the synthesis of imidazole containing compounds . These compounds have shown antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Pharmacophore Preparation
The hydrazine-coupled pyrazole derivatives, which include the compound , may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-24-18(8-9-22-24)16-7-6-13(11-20-16)12-21-19(25)17-10-14-4-2-3-5-15(14)23-17/h2-11,23H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKKLHMJCAIKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide |
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